molecular formula C23H23N5O2 B11291885 4-Methyl-6-phenyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

4-Methyl-6-phenyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11291885
M. Wt: 401.5 g/mol
InChI Key: JKQBXNRQAWESIZ-UHFFFAOYSA-N
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Description

1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and phenylpropyl derivatives. The key steps in the synthesis may include:

    N-Alkylation: Introduction of the methyl group at the nitrogen atom of the purine ring.

    Aromatic Substitution: Attachment of the phenyl groups to the purine and propyl chains.

    Cyclization: Formation of the imidazo ring through intramolecular reactions.

The reaction conditions usually involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes and enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpropylamine: A simpler analog with similar structural features but lacking the imidazo and purine rings.

    3-amino-1-phenylbutane: Another related compound with a different substitution pattern on the propyl chain.

Uniqueness

1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its complex structure, which combines multiple functional groups and rings. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields of research.

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

4-methyl-6-phenyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H23N5O2/c1-25-20-19(27-16-15-26(22(27)24-20)18-12-6-3-7-13-18)21(29)28(23(25)30)14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13H,8,11,14-16H2,1H3

InChI Key

JKQBXNRQAWESIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5

Origin of Product

United States

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